3-DIETHYLAMINOPHENOL

Description

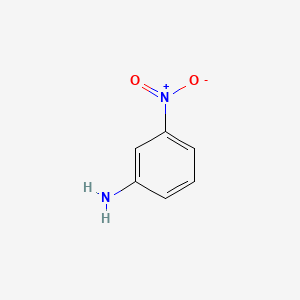

Structure

3D Structure

Properties

IUPAC Name |

3-(diethylamino)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-3-11(4-2)9-6-5-7-10(12)8-9/h5-8,12H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAVOOWVINKGEHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC(=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Record name | 3-DIETHYLAMINOPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20183 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9025037 | |

| Record name | 3-Diethylaminophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9025037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

3-diethylaminophenol is a black solid. (NTP, 1992), Black solid; [CAMEO] Crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | 3-DIETHYLAMINOPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20183 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Diethylaminophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19783 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

529 to 536 °F at 760 mmHg (NTP, 1992) | |

| Record name | 3-DIETHYLAMINOPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20183 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 68.9 °F (NTP, 1992) | |

| Record name | 3-DIETHYLAMINOPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20183 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

91-68-9 | |

| Record name | 3-DIETHYLAMINOPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20183 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-(Diethylamino)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91-68-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Diethyl-m-aminophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091689 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Diethylamino)phenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93934 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 3-(diethylamino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Diethylaminophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9025037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-diethylaminophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.901 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N-DIETHYL-M-AMINOPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BQY98Q7YU5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

149 to 172 °F (NTP, 1992) | |

| Record name | 3-DIETHYLAMINOPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20183 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

3-DIETHYLAMINOPHENOL chemical properties and structure

An In-depth Technical Guide to 3-DIETHYLAMINOPHENOL

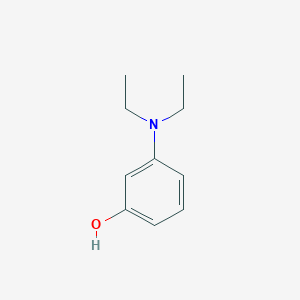

For researchers, scientists, and professionals in drug development, a comprehensive understanding of chemical intermediates is paramount. This compound (CAS No. 91-68-9) is a significant organic compound, serving as a versatile precursor in the synthesis of a wide array of molecules, including fluorescent dyes and pharmaceutical agents.[1][2][3] This document provides a detailed overview of its chemical properties, structure, synthesis, and applications.

Chemical Structure and Identification

This compound is an aromatic compound containing both a hydroxyl and a diethylamino functional group substituted on a benzene (B151609) ring at positions 1 and 3, respectively.

-

IUPAC Name: 3-(diethylamino)phenol[4]

-

Synonyms: N,N-Diethyl-m-aminophenol, m-(Diethylamino)phenol[4][5]

-

InChI: 1S/C10H15NO/c1-3-11(4-2)9-6-5-7-10(12)8-9/h5-8,12H,3-4H2,1-2H3[4][6]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. The appearance of the compound can vary from a colorless to light yellow liquid to a solid in shades of grey, brown, rose, or red, depending on its purity.[1][2][10]

| Property | Value |

| Molecular Weight | 165.23 g/mol [2][4][6] |

| Melting Point | 69-73 °C[2][5][6] (also reported as 27-29 °C and 78 °C)[1][7][8] |

| Boiling Point | 276-280 °C at 760 mmHg[7][8] (also reported as 170 °C at 15 mmHg)[5][6][11] |

| Solubility | Soluble in ethanol, ether, and alkali solutions; slightly soluble in petroleum hydrocarbons.[7] Water solubility is low (<0.1 g/100 mL at 20.5 °C).[1][12] |

| pKa | 10.08 ± 0.10 (Predicted)[1][10][12] |

| Flash Point | 141 °C / 285.8 °F[5][6] |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectrum Type | Details |

| Mass Spec | Top m/z peaks reported at 150, 165, and 122.[4] |

| IR | FTIR (KBr-Pellet), ATR-IR, and Vapor Phase IR spectra are available.[4] |

| ¹³C NMR | Spectral data is available for structural elucidation.[13] |

| ¹H NMR | Spectral data is available for structural elucidation.[14] |

| UV-VIS | Spectral data is available.[4] |

Reactivity and Stability

Stability: The compound is stable under normal temperatures and pressures but is noted to be sensitive to air and heat.[1][5] It should be stored in a refrigerator under an inert atmosphere.[1][10]

Reactivity: this compound exhibits dual reactivity due to its two functional groups.

-

Phenolic Reactivity: The hydroxyl group makes it a weak organic acid, capable of reacting with bases.[4][10][12] It can undergo reactions typical of phenols, such as sulfonation and nitration.[10][12]

-

Amine Reactivity: The diethylamino group imparts basic properties, allowing it to neutralize acids to form salts in exothermic reactions.[4][10]

-

Incompatibilities: It is incompatible with strong oxidizing agents, strong bases, acid halides, anhydrides, isocyanates, and peroxides.[4][5][10]

Experimental Protocols: Synthesis

Multiple synthetic routes to this compound have been reported. Below are two common methodologies.

Method 1: Sulfonation of Diethylaniline followed by Alkali Fusion

This classic method involves the sulfonation of diethylaniline and subsequent fusion with sodium hydroxide (B78521) to introduce the hydroxyl group.

Protocol:

-

Sulfonation: 150 g of oleum (B3057394) (containing 30% sulfur trioxide) is heated to 100 °C in a round-bottom flask. Diethylaniline is added dropwise over 30 minutes. Heating is continued until a sample, made alkaline and extracted with ether, shows no residual diethylaniline upon solvent evaporation.[15]

-

Work-up: The reaction mixture is cooled and poured into 1 liter of water. It is nearly neutralized with calcium oxide, and the resulting calcium sulfate (B86663) is filtered off. Sodium carbonate is added to the filtrate to precipitate any remaining calcium salts.[15]

-

Isolation of Sulfonate Salt: The solution containing the sodium salt of diethylaniline metasulfonic acid is filtered and evaporated to dryness.[15]

-

Alkali Fusion: The dry sodium salt is gradually added to a molten mixture of one part sodium hydroxide and one-third part water, heated to 260-270 °C in a nickel crucible. The temperature is maintained for five minutes after the addition is complete.[15]

-

Final Isolation: The cooled mass is extracted with water acidified with hydrochloric acid. The neutralized solution is then evaporated to a small volume to crystallize the this compound product.[15]

Method 2: Raney Nickel-Catalyzed Amination of Resorcinol (B1680541)

This method involves the direct amination of resorcinol with diethylamine (B46881) using a catalyst.

Protocol:

-

Reaction Setup: Resorcinol (2.2 g, 20 mmol), diethylamine (30 mmol), and Raney Ni catalyst (110 mg) are added to a 100 ml autoclave with 50 ml of water as the solvent.[16]

-

Hydrogenation: The air in the autoclave is purged and replaced with hydrogen gas, maintaining a pressure of 0.05 MPa.[16]

-

Reaction: The mixture is heated rapidly to 200 °C and stirred at this temperature for 3 hours.[16]

-

Extraction: After cooling to room temperature, the mixture is extracted with n-butyl acetate.[16]

-

Purification: The combined organic layers are dried with anhydrous magnesium sulfate, filtered, and concentrated. The crude product is then purified by silica (B1680970) gel column chromatography (eluent: petroleum ether/ethyl acetate, 3:1 v/v) to yield the final product.[16]

Applications in Research and Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself but is a crucial building block in the synthesis of more complex molecules.[3]

-

Fluorescent Dyes: It is a key intermediate for producing a variety of dyes, including rhodamines (such as Rhodamine B), acid pink, and basic fuchsin.[1][2][17][18] It is also a starting reagent for the synthesis of Nile Red, a widely used fluorescent probe for biological research.[9][11]

-

Pharmaceutical Synthesis: The compound serves as a precursor in multi-step syntheses of various pharmaceutical compounds and potential drug candidates.[1][3] Its structure allows for targeted modifications to build complex molecular architectures.[3]

-

Organic Synthesis: It is used as a starting material for silyloxyanilines, which are sources of silyl (B83357) radicals used in photopolymerization studies.[9][11]

Safety and Handling

This compound is classified as acutely toxic if swallowed and can cause irritation to the eyes, respiratory system, and skin.[6][7]

-

Personal Protective Equipment (PPE): Appropriate PPE, including gloves, safety goggles, and a respirator (such as a dust mask type N95), should be worn when handling the solid material.[5][6]

-

Handling: Use in a well-ventilated area. Avoid breathing dust and contact with skin and eyes.[5][7]

-

Storage: Store in a tightly sealed container in a refrigerator, as the material is sensitive to air, heat, and light.[1][5]

References

- 1. guidechem.com [guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. 3-(Diethylamino)phenol | C10H15NO | CID 7062 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. chembk.com [chembk.com]

- 8. 3-(diethylamino)phenol [stenutz.eu]

- 9. 3-羟基-N,N-二乙基苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 10. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 11. This compound | 91-68-9 [chemicalbook.com]

- 12. Cas 91-68-9,this compound | lookchem [lookchem.com]

- 13. This compound(91-68-9) 13C NMR spectrum [chemicalbook.com]

- 14. 3-Dimethylaminophenol(99-07-0) 1H NMR spectrum [chemicalbook.com]

- 15. prepchem.com [prepchem.com]

- 16. This compound synthesis - chemicalbook [chemicalbook.com]

- 17. 91-68-9|this compound|Kaimosi BioChem Tech Co., Ltd [kaimosi.com]

- 18. This compound 97 91-68-9 [sigmaaldrich.com]

An In-depth Technical Guide to 3-DIETHYLAMINOPHENOL (CAS 91-68-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-DIETHYLAMINOPHENOL (CAS 91-68-9), a pivotal chemical intermediate. It details its physicochemical properties, outlines various synthesis methodologies with specific experimental protocols, and explores its significant applications in the synthesis of fluorescent dyes and as a building block in the pharmaceutical industry. This document also includes essential safety and toxicological information to ensure safe handling and use in a laboratory and industrial setting. Quantitative data is presented in structured tables for ease of comparison, and key chemical pathways are visualized using diagrams to facilitate a deeper understanding of the reaction mechanisms.

Physicochemical Properties

This compound, also known as N,N-Diethyl-m-aminophenol, is a versatile organic compound. At room temperature, it typically appears as a white to off-white or grey-brown crystalline solid, sometimes in the form of flakes or granules, and has a faint amine-like odor.[1] Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 91-68-9 | [2] |

| Molecular Formula | C₁₀H₁₅NO | [2] |

| Molecular Weight | 165.23 g/mol | [2] |

| Melting Point | 69-73 °C | [1] |

| Boiling Point | 276-280 °C at 760 mmHg | [1] |

| 170 °C at 15 mmHg | [1] | |

| Solubility | Moderately soluble in water; soluble in organic solvents like ethanol (B145695) and acetone. | [1] |

| Density | 1.04 g/cm³ | [1] |

| Flash Point | 141 °C | [1] |

| Vapor Pressure | 0.0 ± 0.6 mmHg at 25°C (Predicted) | [1] |

Synthesis of this compound

Several synthetic routes to this compound have been established, each with distinct advantages and reaction conditions. The primary methods include the amination of resorcinol (B1680541), reductive alkylation of m-aminophenol, and alkali fusion of a sulfonated precursor.

Synthesis via Raney Ni-catalyzed Amination of Resorcinol

This method involves the direct amination of resorcinol with diethylamine (B46881) in the presence of a Raney nickel catalyst.

Caption: Synthesis of this compound from Resorcinol.

Experimental Protocol: In a 100 ml autoclave, combine resorcinol (2.2 g, 20 mmol), diethylamine (30 mmol), and Raney Ni catalyst (110 mg).[2] Add 50 ml of water as the solvent.[2] The autoclave is then purged with hydrogen gas three times, and the hydrogen pressure is maintained at 0.05 MPa.[2] The reaction mixture is rapidly heated to 200°C and stirred at this temperature for 3 hours.[2] After the reaction is complete, the mixture is cooled to room temperature and extracted with n-butyl acetate (B1210297).[2] The organic layer is collected, dried over anhydrous magnesium sulfate, filtered, and concentrated.[2] The crude product is then purified by silica (B1680970) gel column chromatography using a petroleum ether/ethyl acetate (3:1, v/v) eluent to yield 3-hydroxy-N,N-diethylaniline.[2]

| Parameter | Value | Reference(s) |

| Reactants | Resorcinol, Diethylamine | [2] |

| Catalyst | Raney Nickel | [2] |

| Solvent | Water | [2] |

| Temperature | 200°C | [2] |

| Time | 3 hours | [2] |

| Yield | Not explicitly stated, but described as "good yield". | [3] |

Synthesis via Reductive Alkylation of m-Aminophenol

This industrial method involves the reaction of m-aminophenol with acetaldehyde (B116499) in the presence of a catalyst and hydrogen pressure.

Caption: Reductive alkylation synthesis pathway.

Experimental Protocol: A 5-liter autoclave is charged with 163.7 g (1.5 mols) of m-aminophenol, 1814 g of methanol, and 4.1 g of 5% platinum-on-carbon catalyst.[4][5] Acetaldehyde (165.2 g, 3.75 mols) is continuously fed into the mixture at 40°C under a constant hydrogen pressure of 10 kg/cm ²G over 5 hours to carry out the reductive alkylation.[4][5] After the addition is complete, the mixture is maintained at the same temperature for an additional 20 minutes and then cooled.[4][5] The catalyst is removed by filtration.[4][5] The resulting reaction mixture is then subjected to distillation to remove unreacted acetaldehyde and the solvent, followed by further distillation to recover the crude N,N-diethylaminophenol.[4][5]

| Parameter | Value | Reference(s) |

| Reactants | m-Aminophenol, Acetaldehyde | [4][5] |

| Catalyst | 5% Platinum on Carbon | [4][5] |

| Solvent | Methanol | [4][5] |

| Temperature | 40°C | [4][5] |

| Time | 5 hours | [4][5] |

| Hydrogen Pressure | 10 kg/cm ²G | [4][5] |

| Yield | Not explicitly stated in the provided search results. |

Applications in Synthesis

This compound is a crucial precursor in the synthesis of a variety of commercially important dyes and is also utilized as an intermediate in the pharmaceutical industry.[6][7]

Synthesis of Fluorescent Dyes

Its structure is fundamental to the chromophore of several classes of fluorescent dyes, including rhodamines, coumarins, and Nile Red.[8][9]

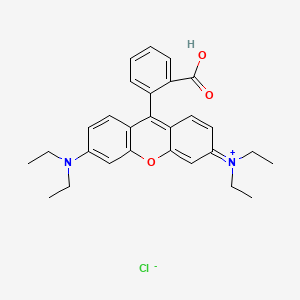

Rhodamine B, a widely used fluorescent dye, is synthesized by the condensation of this compound with phthalic anhydride (B1165640).

Caption: Synthesis of Rhodamine B.

Experimental Protocol: A mixture of 10 parts by weight of m-diethylaminophenol and 12 parts by weight of phthalic anhydride is heated to 175°C with stirring under a carbon dioxide atmosphere.[10] The reaction is maintained at 170-175°C for 6-7 hours.[10] The mixture is then cooled to 40°C and poured into water.[10] The pH of the resulting slurry is adjusted to 12 with caustic soda, and the insoluble product is collected by filtration.[10] The filter cake is washed with water and dried to yield Rhodamine B base.[10]

| Parameter | Value | Reference(s) |

| Reactants | This compound, Phthalic Anhydride | [10] |

| Temperature | 170-175°C | [10] |

| Time | 6-7 hours | [10] |

| Yield | Approximately 90% | [10] |

Nile Red, a lipophilic stain, is synthesized from this compound through a two-step process involving nitrosation followed by condensation with 1-naphthol.

Caption: Synthesis pathway of Nile Red.

Experimental Protocol: Step 1: Synthesis of 5-(Diethylamino)-2-nitrosophenol A solution of this compound (15.0 g, 90.7 mmol) in concentrated HCl (100 mL) is prepared and cooled to 0°C.[11] A solution of NaNO₂ (6.9 g, 100.0 mmol) in water (50 mL) is added slowly over 40 minutes.[11] The reaction is stirred for 2 hours, and the resulting precipitate is filtered and washed with water.[11] The solid is recrystallized from ethanol and diethyl ether to yield the intermediate product.[11]

Step 2: Synthesis of Nile Red The 5-(diethylamino)-2-nitrosophenol (7.0 g, 36.0 mmol) and 1,6-dihydroxynaphthalene (B165171) (5.9 g, 36.1 mmol) are refluxed in DMF (100 mL) for 3 hours.[11] After removing the solvent under vacuum, the residue is purified by silica gel column chromatography to afford Nile Red.[11]

| Parameter | Value | Reference(s) |

| Reactants | This compound, Sodium Nitrite, 1,6-Dihydroxynaphthalene | [11] |

| Solvent | Water, DMF | [11] |

| Temperature | 0°C (Nitrosation), Reflux (Condensation) | [11] |

| Time | 2 hours (Nitrosation), 3 hours (Condensation) | [11] |

| Yield (Step 2) | 92% | [11] |

Pharmaceutical Intermediate

This compound serves as a valuable building block in the synthesis of various pharmaceutical compounds.[2] Its chemical structure allows for targeted reactions, contributing to the efficient construction of complex molecules that may form the basis of active pharmaceutical ingredients (APIs) or key intermediates in drug development.[2] The high purity of this compound, often exceeding 99%, is critical for pharmaceutical applications to avoid unwanted byproducts and ensure the safety and efficacy of the final drug product.[2]

Toxicology and Safety

Toxicological Data

| Metric | Value | Species | Reference(s) |

| LD50 Oral | 2400 mg/kg | Rat | [10] |

| Irritation | May cause skin and eye irritation. Prolonged or repeated exposure may cause eye injury. | Rabbit | [1][12] |

| Sensitization | Not sensitizing in a skin painting study. | Guinea pig | [12] |

| Other Effects | Methemoglobinemia was observed in an oral study. | Cat | [12] |

Safety and Handling

Personal Protective Equipment (PPE):

-

Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[5]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[5]

-

Respiratory Protection: Use a NIOSH-approved respirator if exposure limits are exceeded or if irritation occurs.[10] Work in a well-ventilated area or under a chemical fume hood.[5]

Handling and Storage:

-

Wash thoroughly after handling.[5]

-

Avoid contact with eyes, skin, and clothing.[5]

-

Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases.[5]

-

Keep the container tightly closed.[5]

First Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[10]

-

Skin Contact: Wash off immediately with soap and plenty of water.[10]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration.[10]

-

Ingestion: Immediately call a poison center or doctor. Do not induce vomiting.[5]

Conclusion

This compound (CAS 91-68-9) is a chemical intermediate of significant industrial importance, particularly in the fields of dye chemistry and pharmaceuticals. A thorough understanding of its physicochemical properties, synthetic routes, and safe handling procedures is essential for its effective and safe utilization. The detailed experimental protocols and tabulated data provided in this guide offer a valuable resource for researchers and professionals working with this compound, enabling them to optimize reaction conditions and ensure the quality and safety of their work. The visualization of synthetic pathways further aids in comprehending the chemical transformations involved in its production and application.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. Cas 91-68-9,this compound | lookchem [lookchem.com]

- 4. US4967004A - Process for producing N,N-diethylaminophenols - Google Patents [patents.google.com]

- 5. EP0287277A1 - Production and purification of an N,N-diethylaminophenol - Google Patents [patents.google.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. EP0468821A1 - Process for the preparation of rhodamines - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. EP0449546A1 - Process for the preparation of m-aminophenols from resorcinol - Google Patents [patents.google.com]

- 10. prepchem.com [prepchem.com]

- 11. 2-hydroxy nile red synthesis - chemicalbook [chemicalbook.com]

- 12. Making Rhodamine B Dyes Using a Continuous Flow Method - ChemistryViews [chemistryviews.org]

A Technical Guide to the Spectral Properties of 3-Diethylaminophenol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral data for 3-diethylaminophenol, a key intermediate in the synthesis of various dyes and a compound of interest in chemical and pharmaceutical research. This document details its characteristic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, supported by detailed experimental protocols and a visualization of its role in a significant synthetic pathway.

Spectroscopic Data

The following tables summarize the key quantitative spectral data for this compound, facilitating easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for this compound are presented below.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.15 | Multiplet | 1H | Ar-H |

| ~6.30 | Multiplet | 3H | Ar-H |

| ~3.35 | Quartet | 4H | -N(CH₂CH₃)₂ |

| ~1.15 | Triplet | 6H | -N(CH₂CH₃)₂ |

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0 ppm.

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~156.0 | C-OH |

| ~149.5 | C-N |

| ~130.0 | Ar-CH |

| ~106.5 | Ar-CH |

| ~103.0 | Ar-CH |

| ~99.5 | Ar-CH |

| ~44.5 | -N(CH₂CH₃)₂ |

| ~12.5 | -N(CH₂CH₃)₂ |

Solvent: CDCl₃. Reference: CDCl₃ at 77.0 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[1]

Table 3: FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3550–3250 | Broad, Medium | O-H stretch (Phenol)[2] |

| 2971-2871 | Strong | C-H stretch (Aliphatic)[3] |

| 1598, 1508 | Strong | C=C stretch (Aromatic)[3] |

| 1267, 1201 | Strong | C-N stretch (Aromatic amine)[3] |

| 1300–1000 | Strong | C-O stretch (Phenol) |

Sample Preparation: KBr pellet.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems.

Table 4: UV-Vis Spectral Data for this compound

| λmax (nm) | Solvent |

| ~240, ~285 | Not Specified |

Experimental Protocols

The following are detailed methodologies for obtaining the spectral data presented above.

NMR Spectroscopy (¹H and ¹³C)

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a clean, dry vial.[4]

-

Filter the solution through a small plug of cotton or glass wool into a standard 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

Instrumentation and Data Acquisition:

-

The NMR spectra are typically recorded on a 300 MHz or higher field spectrometer.[4]

-

Insert the sample into the spectrometer's probe.

-

Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.

-

Shim the magnetic field to achieve homogeneity.

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence.

-

For ¹³C NMR, a proton-decoupled pulse sequence is used to simplify the spectrum by removing C-H coupling.[5]

-

Set the number of scans to achieve an adequate signal-to-noise ratio.

-

A relaxation delay of 1-2 seconds is common for qualitative spectra.[6]

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum.

-

Reference the spectrum using the solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.0 ppm for ¹³C) or an internal standard like TMS.[7]

-

Perform baseline correction.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

FT-IR Spectroscopy (KBr Pellet Method)

Sample Preparation:

-

Thoroughly dry spectroscopy-grade potassium bromide (KBr) in an oven to remove any moisture, which can interfere with the spectrum.[8]

-

In an agate mortar, grind 1-2 mg of this compound into a fine powder.[9]

-

Add approximately 100-200 mg of the dried KBr to the mortar and gently but thoroughly mix with the sample.[9]

-

Transfer the homogeneous powder into a pellet die.

-

Place the die in a hydraulic press and apply a pressure of 8-10 metric tons for a few minutes to form a thin, transparent pellet.[8]

Instrumentation and Data Acquisition:

-

Record a background spectrum of a pure KBr pellet.

-

Place the sample pellet in the spectrometer's sample holder.

-

Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.[10]

Data Processing:

-

The instrument's software automatically subtracts the background spectrum from the sample spectrum.

-

Identify and label the significant absorption peaks.

UV-Visible Spectroscopy

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration in a suitable UV-transparent solvent (e.g., ethanol (B145695) or methanol).

-

From the stock solution, prepare a dilute solution of the sample. The concentration should be adjusted so that the absorbance at λmax is within the linear range of the instrument (typically 0.2 - 0.8).

-

Use the same solvent as a blank reference.

Instrumentation and Data Acquisition:

-

Turn on the UV-Vis spectrophotometer and allow it to warm up.

-

Fill a quartz cuvette with the blank solvent and place it in the reference holder.

-

Fill another quartz cuvette with the sample solution and place it in the sample holder.

-

Set the desired wavelength range for the scan (e.g., 200-400 nm for aromatic compounds).

-

Run a baseline correction with the blank solvent.

-

Acquire the UV-Vis spectrum of the sample.

Data Processing:

-

The spectrum will show absorbance as a function of wavelength.

-

Identify the wavelength(s) of maximum absorbance (λmax).

Visualization of a Key Synthetic Pathway

This compound is a crucial precursor in the synthesis of rhodamine dyes, which are widely used as fluorescent tracers.[11] The following diagram illustrates the condensation reaction of this compound with phthalic anhydride (B1165640) to form the core structure of Rhodamine B.[12]

Caption: Synthesis of Rhodamine B from this compound.

References

- 1. This compound, 99% | Fisher Scientific [fishersci.ca]

- 2. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 3. IR Comparison [webspectra.chem.ucla.edu]

- 4. rsc.org [rsc.org]

- 5. sc.edu [sc.edu]

- 6. benchchem.com [benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]

- 9. shimadzu.com [shimadzu.com]

- 10. scienceijsar.com [scienceijsar.com]

- 11. Cas 91-68-9,this compound | lookchem [lookchem.com]

- 12. Making Rhodamine B Dyes Using a Continuous Flow Method - ChemistryViews [chemistryviews.org]

A Comprehensive Technical Guide to the Solubility of 3-Diethylaminophenol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of 3-diethylaminophenol in various organic solvents. Due to a notable lack of specific quantitative solubility data in publicly accessible literature, this document focuses on collating available qualitative information, presenting quantitative data for structurally similar compounds to provide context, and detailing the experimental protocols for determining solubility.

Core Overview of this compound

This compound is an aromatic organic compound with the chemical formula (C₂H₅)₂NC₆H₄OH. It presents as a solid, with colors ranging from gray-brown to rose or red flakes or granules.[1][2] This compound is a crucial intermediate in the synthesis of various dyes, particularly fluorescent dyes like rhodamines, and finds application in the pharmaceutical and agrochemical industries.[2][3] Understanding its solubility is critical for optimizing reaction conditions, purification processes, and formulation development.

Qualitative and Quantitative Solubility Data

Table 1: Qualitative Solubility of this compound

| Solvent Class | Solubility Description | Reference |

| Alcohols | Soluble | [4][5] |

| Ethers | Soluble | [4][5] |

| Ketones | Soluble | [4] |

| Esters | Soluble | [4] |

| Aromatic Hydrocarbons | Soluble | [4][5] |

| Carbon Disulfide | Soluble | [4][5] |

| Petroleum Hydrocarbons (Ligroin) | Insoluble / Slightly Soluble | [4][5] |

| Water | <0.1 g/100 mL at 20.5 °C | [1][2][6] |

To provide a more quantitative perspective, the following table summarizes the solubility of structurally related aminophenols. This data can offer an approximation of the behavior of this compound, although direct experimental verification is necessary.

Table 2: Quantitative Solubility of Structurally Similar Aminophenols

| Compound | Solvent | Solubility ( g/100 mL) | Reference |

| 4-Aminophenol | Water | ~1 | [7] |

| Ethanol | Slightly Soluble | [8] | |

| Diethyl Ether | Slightly Soluble | [8] | |

| Acetone | Soluble | [8] | |

| Ethyl Acetate | Soluble | [8] | |

| Toluene | Slightly Soluble | [8] | |

| Chloroform | Negligible | [8] | |

| Dimethylsulfoxide | Very Soluble | [8] | |

| 2-Aminophenol | Water | Moderately Soluble | [9] |

| Ethanol | Soluble | [9] | |

| Methanol | Soluble | [9] | |

| 3-Aminophenol | Water (cold) | Soluble | [10] |

| Water (hot) | Very Soluble | [10] | |

| Ethanol | Very Soluble | [10] | |

| Diethyl Ether | Soluble | [10] | |

| Acetone | Very Soluble | [10] | |

| Ethyl Acetate | Very Soluble | [10] | |

| Toluene | Slightly Soluble | [10] | |

| Chloroform | Slightly Soluble | [10] | |

| Benzene (B151609) | Slightly Soluble | [10] |

Experimental Protocols for Solubility Determination

Standard methodologies for determining the solubility of a solid organic compound like this compound in an organic solvent include the gravimetric method and spectroscopic analysis.

Gravimetric Method (Shake-Flask)

This is a classical and highly accurate method for determining equilibrium solubility.

Methodology:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the desired organic solvent in a sealed flask or vial.

-

Equilibration: The mixture is agitated (e.g., using a shaker or magnetic stirrer) at a constant, controlled temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Sampling and Analysis: A known volume of the clear, saturated supernatant is carefully withdrawn using a pre-heated or pre-cooled syringe to avoid temperature-induced precipitation. The syringe should be fitted with a filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles.

-

Solvent Evaporation: The collected sample is transferred to a pre-weighed container. The solvent is then carefully evaporated under a stream of inert gas or in a vacuum oven at a temperature that does not cause decomposition of the solute.

-

Quantification: The container with the dried solute is weighed again. The difference in weight corresponds to the mass of this compound that was dissolved in the known volume of the solvent. Solubility is then calculated and expressed in units such as g/100 mL or mol/L.

Caption: Workflow for Gravimetric Solubility Determination.

UV-Visible Spectrophotometry

This method is suitable for compounds that have a chromophore and absorb light in the UV-Visible range. It is often faster than the gravimetric method.

Methodology:

-

Preparation of Standard Solutions: A series of standard solutions of this compound of known concentrations are prepared in the solvent of interest.

-

Calibration Curve: The absorbance of each standard solution is measured at the wavelength of maximum absorbance (λmax). A calibration curve is constructed by plotting absorbance versus concentration. This plot should be linear and follow the Beer-Lambert law.

-

Preparation of Saturated Solution: A saturated solution is prepared as described in the gravimetric method (steps 1 and 2).

-

Sampling and Dilution: After equilibration and phase separation, a small, known volume of the saturated supernatant is withdrawn and diluted with a known volume of the pure solvent to bring its concentration within the linear range of the calibration curve.

-

Absorbance Measurement: The absorbance of the diluted sample is measured at the same λmax.

-

Quantification: The concentration of the diluted sample is determined from the calibration curve. The original concentration of the saturated solution is then calculated by taking the dilution factor into account.

Caption: Workflow for UV-Vis Spectrophotometry Solubility.

Logical Relationships in Solubility

The solubility of this compound is governed by the principle of "like dissolves like." The presence of both a polar hydroxyl (-OH) group and a relatively nonpolar diethylamino group and benzene ring gives the molecule a mixed character.

Caption: Intermolecular forces governing solubility.

This structural duality explains its broad solubility in polar organic solvents capable of hydrogen bonding (via the -OH group) and its miscibility with aromatic hydrocarbons due to London dispersion forces. Conversely, its insolubility in very nonpolar aliphatic solvents like ligroin is due to the inability of these solvents to effectively solvate the polar hydroxyl group.

References

- 1. Cas 91-68-9,this compound | lookchem [lookchem.com]

- 2. This compound | High Purity Reagent | RUO [benchchem.com]

- 3. This compound | 91-68-9 [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. This compound, 99% | Fisher Scientific [fishersci.ca]

- 6. 3-(diethylamino)phenol | CAS#:91-68-9 | Chemsrc [chemsrc.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. 4-Aminophenol - Wikipedia [en.wikipedia.org]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. chemcess.com [chemcess.com]

A Comprehensive Technical Guide to the Physicochemical Properties of 3-Diethylaminophenol

This technical guide provides an in-depth analysis of the melting and boiling points of 3-diethylaminophenol, a crucial chemical intermediate in the synthesis of various dyes and pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Physicochemical Data

The accurate determination of melting and boiling points is fundamental to verifying the purity and identity of a chemical substance. Below is a summary of the reported physical properties for this compound.

| Property | Value | Conditions |

| Melting Point | 69 - 78 °C | Atmospheric Pressure |

| Boiling Point | 276 - 280 °C | 760 mmHg |

| Boiling Point | 170 °C | 15 mmHg |

Note: The reported values for the melting point exhibit a range, which can be attributed to variations in experimental conditions and sample purity.[1][2]

Experimental Protocols for Determination of Physicochemical Properties

Accurate and reproducible experimental methods are paramount for the determination of physical constants. The following sections detail the standard laboratory protocols for measuring the melting and boiling points of a solid compound like this compound.

Melting Point Determination: Capillary Method

The capillary method is a widely accepted and straightforward technique for determining the melting point of a crystalline solid.[3][4]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Sample of this compound (finely powdered and dry)

Procedure:

-

A small amount of the finely powdered this compound is introduced into the open end of a capillary tube.

-

The tube is tapped gently to pack the sample into the sealed end, forming a compact column of 2-3 mm in height.[5]

-

The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer.

-

The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.[1]

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire solid has transformed into a clear liquid is recorded as the end of the melting range.

-

For a pure substance, the melting range should be narrow, typically within 1-2 °C.[1] A broad melting range often indicates the presence of impurities.[2][5]

Boiling Point Determination: Distillation Method

For an accurate determination of the atmospheric boiling point, a simple distillation method is employed.[6]

Apparatus:

-

Distillation flask

-

Condenser

-

Receiving flask

-

Thermometer and adapter

-

Heating mantle

-

Boiling chips

-

Sample of this compound

Procedure:

-

The distillation flask is charged with a sample of this compound and a few boiling chips to ensure smooth boiling.

-

The distillation apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

-

The heating mantle is turned on, and the liquid is brought to a gentle boil.

-

As the vapor rises and surrounds the thermometer bulb, the temperature will stabilize.

-

The constant temperature observed during the collection of the distillate is recorded as the boiling point of the liquid.[6]

Synthesis Workflow of this compound

This compound is a key intermediate in the synthesis of various compounds, including rhodamine and coumarin-based fluorescent dyes.[7] Understanding its synthesis is crucial for its application in drug development and materials science.

Caption: Synthesis workflow for this compound from resorcinol and diethylamine.

References

An In-depth Technical Guide to the Electrophilic Reactivity of 3-Diethylaminophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Diethylaminophenol is a crucial intermediate in the synthesis of a wide array of organic compounds, most notably fluorescent dyes such as rhodamines and Nile Red. Its chemical versatility stems from the electron-rich aromatic ring, activated towards electrophilic substitution by the synergistic effects of the hydroxyl and diethylamino groups. This guide provides a comprehensive overview of the reactivity of this compound with a range of electrophiles. It details the regioselectivity of these reactions and provides experimental protocols for key transformations, quantitative data where available, and discusses the applications of the resulting products, particularly in the context of biological research and drug development.

Introduction

This compound, a substituted phenol (B47542) and aniline (B41778) derivative, possesses a unique electronic structure that renders it highly susceptible to electrophilic attack. The hydroxyl (-OH) and diethylamino (-N(Et)₂) groups are strong activating, ortho, para-directing substituents. Their combined influence makes the aromatic ring significantly nucleophilic, facilitating a variety of electrophilic substitution reactions even under mild conditions. The primary sites of substitution are the positions ortho and para to the activating groups, namely the C2, C4, and C6 positions. Steric hindrance from the diethylamino group often favors substitution at the C4 (para to the hydroxyl group) and C6 (ortho to the hydroxyl and para to the diethylamino group) positions.

This guide will systematically explore the reactivity of this compound with various classes of electrophiles, providing a foundational understanding for its application in organic synthesis, medicinal chemistry, and materials science.

Electrophilic Substitution Reactions of this compound

The electron-donating nature of both the hydroxyl and diethylamino groups strongly activates the aromatic ring towards electrophilic substitution. The directing effects of these groups are synergistic, leading to a high degree of regioselectivity.

Reactivity with Aldehydes and Ketones: Synthesis of Xanthene Dyes

One of the most significant reactions of this compound is its condensation with aldehydes and anhydrides to form xanthene dyes.

The reaction of two equivalents of this compound with one equivalent of phthalic anhydride (B1165640), typically at elevated temperatures, yields the highly fluorescent dye Rhodamine B.[1][2] This reaction proceeds through a series of electrophilic aromatic substitution and cyclization steps.

Reaction Scheme:

Quantitative Data: Synthesis of Rhodamine B

| Reactants | Conditions | Yield | Reference |

| This compound, Phthalic Anhydride | 170-175 °C, 6-7 hours, under CO₂ blanket | ~90% | [1] |

| This compound, Phthalic Anhydride | Mechanochemical, 180 °C, 10-12 min | 70-84% | [3] |

| This compound, Phthalaldehydic Acid | Not specified | 70% | [2] |

The condensation of two molecules of this compound with formaldehyde (B43269), followed by oxidation, is another route to simple rhodamine dyes.[4]

Vilsmeier-Haack Reaction: Formylation

The Vilsmeier-Haack reaction introduces a formyl group (-CHO) onto the aromatic ring using a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[5][6] Due to the activating nature of the substituents on this compound, this reaction is expected to proceed readily, with formylation occurring at the para position to the hydroxyl group.

Reaction Scheme:

Experimental Protocol: General Vilsmeier-Haack Formylation [1]

-

To a solution of the substrate (e.g., this compound) in DMF at 0 °C, add the Vilsmeier reagent (prepared from POCl₃ and DMF).

-

Stir the reaction mixture at room temperature for several hours.

-

Quench the reaction by adding a solution of sodium acetate (B1210297) in water at 0 °C.

-

Extract the product with an organic solvent (e.g., diethyl ether).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica (B1680970) gel column chromatography.

A reported yield for a similar formylation reaction on a different electron-rich arene is around 77%.[1]

Mannich Reaction: Aminomethylation

The Mannich reaction is a three-component condensation that introduces an aminomethyl group onto the aromatic ring. It involves the reaction of this compound with a non-enolizable aldehyde (like formaldehyde) and a primary or secondary amine.[4] The electrophile in this reaction is an iminium ion formed from the aldehyde and the amine.

Reaction Scheme:

Experimental Protocol: General Mannich Reaction with a Phenol [4]

-

Dissolve the phenol in a suitable solvent (e.g., ethanol).

-

Add the secondary amine and formaldehyde (often as an aqueous solution).

-

Heat the mixture to reflux for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and work up as required, which may involve acidification, washing, and extraction, followed by basification to precipitate the Mannich base.

Nitrosation and Nitration

Phenols are highly reactive towards nitrosating agents. The reaction of this compound with nitrous acid (generated in situ from sodium nitrite (B80452) and a mineral acid) is expected to introduce a nitroso group (-NO) at the para position to the hydroxyl group.

Direct nitration of phenols with dilute nitric acid can lead to a mixture of ortho and para nitro products.[7] Due to the high activation of the ring in this compound, this reaction should proceed readily. The use of stronger nitrating agents, such as a mixture of concentrated nitric acid and sulfuric acid, may lead to polysubstitution or oxidation.

Reaction Scheme:

Halogenation

Phenols undergo halogenation (bromination and chlorination) readily, even in the absence of a Lewis acid catalyst.[8] The reaction of this compound with halogens is expected to yield mono-, di-, or tri-halogenated products depending on the reaction conditions. The positions of substitution will be the activated ortho and para positions.

Reaction Scheme:

Sulfonation

Phenols can be sulfonated using concentrated sulfuric acid. The reaction is reversible, and the position of sulfonation can be temperature-dependent. At lower temperatures, the ortho isomer is often favored kinetically, while at higher temperatures, the thermodynamically more stable para isomer is the major product.[7]

Reaction Scheme:

Friedel-Crafts Acylation

The Friedel-Crafts acylation introduces an acyl group onto the aromatic ring using an acyl halide or anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃).[2] While the hydroxyl and amino groups are strongly activating, they can coordinate with the Lewis acid, which can deactivate the ring and complicate the reaction. Protection of the hydroxyl group may be necessary to achieve successful acylation.

Reaction Scheme (with protected hydroxyl group):

Azo Coupling

This compound is an excellent coupling component in azo coupling reactions. It reacts with diazonium salts, which are electrophiles, to form brightly colored azo dyes.[9] The coupling occurs at the para position to the hydroxyl group.

Reaction Scheme:

Quantitative Data: Azo Coupling with 3-Aminophenol Derivatives [10]

| Diazonium Salt Source | Coupling Agent | Yield | Reference |

| Sulfanilic acid | 3-Aminophenol | 75.03% | [10] |

Visualization of Reaction Pathways and Workflows

General Electrophilic Aromatic Substitution Pathway

References

- 1. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 2. websites.umich.edu [websites.umich.edu]

- 3. rsc.org [rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. jk-sci.com [jk-sci.com]

- 6. ajrconline.org [ajrconline.org]

- 7. Cas 91-68-9,this compound | lookchem [lookchem.com]

- 8. Electrophilic Aromatic Substitution | ChemTalk [chemistrytalk.org]

- 9. Azo coupling - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Acid-Base Properties of 3-Diethylaminophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the acid-base properties of 3-diethylaminophenol (CAS 91-68-9), a versatile intermediate in the synthesis of dyes, pigments, and pharmaceuticals.[1] The molecule's bifunctional nature, incorporating both a weakly acidic phenolic hydroxyl group and a basic tertiary amine group, governs its reactivity, solubility, and interactions in various chemical and biological systems. This document summarizes the available quantitative data, outlines detailed experimental protocols for pKa determination, and presents a visual representation of the compound's pH-dependent protonation states.

Introduction

This compound is an aromatic organic compound featuring a phenol (B47542) ring substituted with a diethylamino group at the meta-position.[1] This substitution pattern significantly influences the electron density of the aromatic ring and the ionizability of the functional groups. The hydroxyl group imparts weak acidity, characteristic of phenols, while the diethylamino group provides basicity.[1] Understanding the acid dissociation constants (pKa) of these functional groups is critical for predicting the compound's behavior in different pH environments, which is essential for its application in synthesis, drug design, and formulation.

Acid-Base Equilibria

This compound can exist in three primary protonation states depending on the pH of the solution: a cationic form at low pH, a neutral form at intermediate pH, and an anionic form at high pH. The equilibrium between these states is characterized by two distinct pKa values: pKa1 for the protonated diethylamino group and pKa2 for the phenolic hydroxyl group.

Quantitative Data

| Parameter | Value | Functional Group | Description | Source |

| pKa1 (Predicted) | ~4-5 | Diethylammonium | Dissociation of the protonated diethylamino group. Estimated based on the pKa of m-aminophenol's conjugate acid (<4.74). | [2] |

| pKa2 (Predicted) | 10.08 ± 0.10 | Phenolic Hydroxyl | Dissociation of the phenolic proton. | [3][4][5] |

pH-Dependent Protonation States

The dominant species of this compound in an aqueous solution is dictated by the pH relative to its pKa values. The following diagram illustrates the equilibrium between the different protonation states.

References

3-DIETHYLAMINOPHENOL molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of 3-Diethylaminophenol, along with a detailed experimental protocol for its application in the synthesis of the fluorescent dye, Nile Red.

Core Physicochemical Data

This compound is an aromatic organic compound containing both a diethylamino group and a hydroxyl group. Its fundamental properties are summarized below.

| Property | Value | Citations |

| Molecular Formula | C₁₀H₁₅NO | [1][2][3][4] |

| Molecular Weight | 165.23 g/mol | [1][4][5][6][7] |

| Linear Formula | (C₂H₅)₂NC₆H₄OH | [5][7] |

| CAS Number | 91-68-9 | [2][5] |

| Appearance | Grey-brown to rose or red flakes or granules. | [6][8] |

| Melting Point | 69-72 °C | [5][7][9] |

| Boiling Point | 170 °C at 15 mmHg | [5][7][9] |

Application in Synthesis: Experimental Protocol

This compound serves as a crucial starting reagent for the synthesis of various dyes, including the widely used solvatochromic and lipophilic stain, Nile Red.[8][9] The following protocol outlines a common method for this synthesis.

Synthesis of Nile Red from this compound

This synthesis is a two-step process involving the formation of a nitrosophenol intermediate, followed by a condensation reaction with 1-naphthol (B170400).[1][2]

Step 1: Nitrosation of this compound

-

Preparation: A solution of this compound (1 equivalent) is prepared in concentrated hydrochloric acid.[3]

-

Cooling: The solution is cooled to 0°C in an ice bath.[3]

-

Addition of Nitrite (B80452): An aqueous solution of sodium nitrite (NaNO₂) (1.1 equivalents) is added slowly to the cooled solution. The temperature should be maintained to prevent the formation of brown NOx vapors.[3]

-

Reaction: The reaction mixture is stirred for approximately 2 hours, during which a thick precipitate of the intermediate, 5-(diethylamino)-2-nitrosophenol (B12104377), will form.[3]

-

Isolation: The precipitate is collected via vacuum filtration and washed with small portions of water.[3]

Step 2: Condensation with 1-Naphthol

-

Reaction Setup: The isolated 5-(diethylamino)-2-nitrosophenol intermediate and 1-naphthol (1 equivalent) are dissolved in a suitable organic solvent (e.g., 2-propanol, ethanol, or methanol) and refluxed.[1][2][3]

-

Reaction Time: The reaction is typically carried out for several hours (e.g., 4 to 12 hours), with the progress monitored by methods such as Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1][2]

-

Work-up: After the reaction is complete, the solvent is removed under vacuum.[3]

-

Purification: The crude Nile Red product is then purified, commonly using silica (B1680970) gel column chromatography, to yield the final product.[1][2][3]

Workflow and Visualization

The synthesis of Nile Red from this compound can be visualized as a sequential workflow. The following diagram illustrates the key stages of the reaction and purification process.

References

- 1. researchgate.net [researchgate.net]

- 2. eucysleiden2022.eu [eucysleiden2022.eu]

- 3. 2-hydroxy nile red synthesis - chemicalbook [chemicalbook.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. CHEM048 - Nile Red Synthesis Optimization | ISEF [isef.net]

- 6. Reddit - The heart of the internet [reddit.com]

- 7. prepchem.com [prepchem.com]

- 8. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. US4967004A - Process for producing N,N-diethylaminophenols - Google Patents [patents.google.com]

Synonyms for 3-DIETHYLAMINOPHENOL

An In-Depth Technical Guide to 3-DIETHYLAMINOPHENOL

Core Compound Information

This compound is an aromatic organic compound that features both a phenol (B47542) and a diethylamine (B46881) functional group.[1] It is a crucial intermediate in the synthesis of a variety of dyes, pigments, and other specialty chemicals.[2][3][4] This guide provides a comprehensive overview of its chemical properties, synonyms, synthesis protocols, and key applications for researchers and professionals in drug development and chemical synthesis.

Compound Identification and Synonyms

The compound is identified by its CAS Number 91-68-9.[2][5][6][7][8][9][10] It is known by a wide array of synonyms across different databases and suppliers. A consolidated list is provided below for easy reference.

| Synonym | Source |

| 3-(Diethylamino)phenol | PubChem, ChemicalBook[2][11] |

| N,N-Diethyl-3-aminophenol | Santa Cruz Biotechnology, Wikipedia[1][5] |

| N,N-Diethyl-m-aminophenol | PubChem, Wikipedia[1][11] |

| m-Diethylaminophenol | PubChem, ChemicalBook[2][11] |

| DIETHYL META AMINO PHENOL | ChemicalBook, Jinan Future Chemical[2][12] |

| 3-Hydroxy-N,N-diethylaniline | ChemicalBook[2] |

| DEMAP | ChemicalBook, Jinan Future Chemical[2][3][12] |

| Phenol, 3-(diethylamino)- | PubChem, NIST[2][3][11] |

| m-Hydroxy-N,N-diethylaniline | PubChem[11] |

| 1-(DIETHYLAMINO)-3-HYDROXYBENZENE | Jinan Future Chemical[3][12] |

| RODOL DEMAP | PubChem[11] |

Physicochemical Properties

The quantitative physicochemical properties of this compound are summarized in the table below. These properties are critical for its handling, storage, and application in experimental settings.

| Property | Value | Conditions |

| Molecular Formula | C₁₀H₁₅NO | - |

| Molecular Weight | 165.23 g/mol | -[2][5][7][9] |

| Melting Point | 69-72 °C | (lit.)[2][3][12] |

| Boiling Point | 170 °C | at 15 mmHg[2][3][12] |

| Boiling Point | 276-280 °C | at 760 mmHg[1] |

| Density | 1.0203 g/cm³ | (rough estimate)[1][2] |

| Flash Point | 141 °C | -[2][9] |

| Water Solubility | <0.1 g/100 mL | at 20.5 °C[2][3] |

| pKa | 10.08 ± 0.10 | (Predicted)[2][3] |

| LogP | 0.929 | at 23 °C[2][3] |

| Vapor Pressure | 0.345 Pa | at 25 °C[2][3] |

Experimental Protocols

Synthesis of this compound via Catalytic Amination

A common and effective method for synthesizing this compound is the Raney Nickel-catalyzed amination of resorcinol (B1680541) with diethylamine.[4][7]

Objective: To synthesize 3-hydroxy-N,N-diethylaniline (this compound) from resorcinol and diethylamine.

Materials:

-

Resorcinol (2.2 g, 20 mmol)

-

Diethylamine (30 mmol)

-

Raney Ni catalyst (110 mg)

-

Water (50 ml, as solvent)

-

N-butyl acetate (B1210297) (for extraction)

-

Anhydrous magnesium sulfate (B86663) (for drying)

-

100 ml Autoclave

-

Hydrogen gas supply

Procedure:

-

Reactor Charging: Add resorcinol (2.2 g), diethylamine (30 mmol), Raney Ni catalyst (110 mg), and 50 ml of water into a 100 ml autoclave.[7]

-

Inerting: Seal the autoclave and replace the internal atmosphere with hydrogen gas. This process should be repeated three times to ensure the removal of air.[7]

-

Pressurization: Pressurize the autoclave with hydrogen to 0.05 MPa.[7]

-

Reaction: Rapidly heat the reaction mixture to 200 °C while stirring. Maintain this temperature and continue stirring for 3 hours.[7]

-

Cooling and Extraction: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and extract the product with n-butyl acetate.[7]

-

Drying and Concentration: Collect the organic layer and dry it over anhydrous magnesium sulfate. Filter the mixture to remove the drying agent.[7]

-

Isolation: Concentrate the filtered organic layer under reduced pressure to obtain the crude this compound product.[7] Further purification can be achieved by distillation or recrystallization.[1]

Applications and Chemical Relationships

This compound is rarely an end-product but serves as a vital building block for more complex molecules, particularly fluorescent dyes. Its structure is a core component of many rhodamine, coumarin, and oxazine (B8389632) dyes.

Logical Workflow: Synthesis of this compound

The synthesis protocol described above can be visualized as a straightforward chemical workflow.

Caption: Catalytic amination workflow for this compound synthesis.

Signaling Pathway: Role as a Dye Precursor

This compound is a foundational precursor for a wide range of commercially and scientifically important dyes. The diagram below illustrates its central role in the synthesis of several well-known dye families.

Caption: this compound as a key precursor in dye synthesis.

Safety and Handling

This compound is classified as toxic if swallowed (Acute Tox. 3 Oral) and requires careful handling.[9] It may cause irritation upon contact.[2][3] Standard personal protective equipment (PPE), including gloves, eye shields, and a dust mask, should be used when handling the solid material.[9] It should be stored in a cool, dry, well-ventilated area under an inert atmosphere, as it can be sensitive to air and heat.[2][13] The compound is incompatible with strong reducing agents, acids, and oxidizers.[11][14]

References

- 1. This compound – Wikipedia [de.wikipedia.org]

- 2. This compound | 91-68-9 [chemicalbook.com]

- 3. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. 91-68-9|this compound|Kaimosi BioChem Tech Co., Ltd [kaimosi.com]

- 5. scbt.com [scbt.com]

- 6. 3-(DIETHYLAMINO)PHENOL | CAS 91-68-9 [matrix-fine-chemicals.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. This compound | CAS No- 91-68-9 | Simson Pharma Limited [simsonpharma.com]

- 9. This compound 97 91-68-9 [sigmaaldrich.com]

- 10. This compound | CAS 91-68-9 | LGC Standards [lgcstandards.com]

- 11. 3-(Diethylamino)phenol | C10H15NO | CID 7062 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. jnfuturechemical.com [jnfuturechemical.com]

- 13. N,N-Diethyl-3-aminophenol | 91-68-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 14. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

An In-depth Technical Guide to the Discovery and History of 3-Diethylaminophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Diethylaminophenol (DEAP), a crucial intermediate in the synthesis of a wide array of dyes and other specialty chemicals, has a rich history spanning over a century. This technical guide provides a comprehensive overview of the discovery, synthesis, and historical development of this important compound. It details the evolution of its manufacturing processes, from early alkali fusion methods to modern catalytic approaches, and presents a comparative analysis of these synthetic routes. The guide also covers the compound's key physicochemical properties, the historical progression of analytical techniques for its characterization, and its primary applications, with a focus on the synthesis of rhodamine dyes.

Introduction

This compound (CAS 91-68-9), systematically named 3-(diethylamino)phenol, is a substituted phenol (B47542) that has played a significant role in the advancement of synthetic chemistry, particularly in the realm of colorants. Its discovery in the late 19th century paved the way for the development of a new class of vibrant and fluorescent dyes. This guide aims to provide a detailed historical and technical account of this compound, catering to researchers, scientists, and professionals in drug development who may utilize this compound or its derivatives in their work.

Discovery and Early Synthesis

The first documented synthesis of this compound was reported in 1888 by M. Ceresole in the scientific journal Berichte der Deutschen Chemischen Gesellschaft. In this pioneering work, Ceresole described the synthesis of what he termed "diethyl-m-amidophenol" by the ethylation of m-aminophenol.

The Ceresole Synthesis (1888)

The initial synthesis involved the reaction of m-aminophenol with ethanol (B145695) under pressure at elevated temperatures. This method, while groundbreaking for its time, was indicative of the harsh reaction conditions often necessary in late 19th-century organic synthesis.

Experimental Protocol (Reconstructed from historical accounts): A mixture of m-aminophenol and excess ethanol was heated in a sealed vessel under pressure at approximately 170°C. The resulting crude product was then subjected to a series of purification steps including extraction, distillation, and multiple recrystallizations to yield the final product.

Evolution of Synthetic Methodologies

Over the decades, the synthesis of this compound has evolved significantly, driven by the need for more efficient, cost-effective, and environmentally benign processes. The following sections detail the major synthetic routes that have been developed and employed.

Alkali Fusion Process

One of the early commercial methods for producing this compound was the alkali fusion process.[1] This multi-step synthesis starts from benzene (B151609) and involves nitration, sulfonation, reduction, and ethylation, culminating in a high-temperature alkali fusion.[1]

Reaction Scheme:

Figure 1: Alkali Fusion Synthesis Pathway of this compound.

Detailed Experimental Protocol (Alkali Fusion of N,N-diethyl-m-aminobenzenesulfonic acid): A mixture of N,N-diethyl-m-aminobenzenesulfonic acid, sodium hydroxide (B78521), and potassium hydroxide is heated to high temperatures (typically above 250°C) in a fusion pot. The molten mass is then cooled, dissolved in water, and acidified to precipitate the crude this compound. Purification is generally achieved through distillation and recrystallization. This method, while historically significant, is often plagued by low yields and the production of large amounts of inorganic waste.[2]

Reductive Alkylation of m-Aminophenol